molecular formula C11H17N3O2S2 B2502161 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-60-7

5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2502161
CAS RN: 2034292-60-7
M. Wt: 287.4
InChI Key: GTMGLMUWSFBNFU-UHFFFAOYSA-N
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Description

The compound "5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane" is a heterocyclic molecule that appears to be a derivative of azabicycloheptane. This class of compounds is known for its potential in medicinal chemistry due to the structural similarity to natural alkaloids and neurotransmitters. The presence of a sulfonyl group and a thia substituent indicates that this compound could have unique chemical and biological properties.

Synthesis Analysis

The synthesis of azabicycloheptane derivatives is a topic of interest in the field of organic chemistry. Paper discusses the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, which are closely related to the compound . The key strategy involves nucleophilic substitution facilitated by neighboring group participation, which could be relevant for synthesizing the sulfonyl-substituted azabicycloheptane core of our compound.

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring with nitrogen as a heteroatom. Paper describes the synthesis and structural analysis of a related diazabicycloheptane system. The analysis of magnetic resonance spectra to understand the conformational dynamics of such bicyclic systems could be applied to our compound to determine its preferred conformations and stereochemistry.

Chemical Reactions Analysis

Azabicycloheptane derivatives can undergo various chemical reactions due to their reactive functional groups and strained ring system. Paper provides insight into the reactivity of azabicycloheptanes with sulfonyl groups, which are used as precursors in the synthesis of neuroexcitants. The radical addition and rearrangement reactions described could be relevant for modifying the sulfonyl group in our compound to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptane derivatives are influenced by their functional groups and molecular structure. While the papers provided do not directly discuss the properties of "5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane," the synthesis methods and structural analyses in papers , , and suggest that such compounds are likely to have significant steric hindrance, which could affect their boiling points, solubility, and stability. The presence of a sulfonyl group may also confer increased polarity and potential for hydrogen bonding, impacting its solubility and reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of bicyclic and heterocyclic compounds, including those related to the queried chemical structure, has been a subject of interest due to their potential biological activities. For instance, studies have outlined methods for synthesizing bicyclic structures like 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a skeleton related to penicillin-type β-lactams, demonstrating the interest in these structures for their antibacterial properties (Chiba et al., 1985). Similar efforts have been made to synthesize various derivatives from ethyl cyanoacetate, showcasing the versatility of these bicyclic structures in drug development (Chiba et al., 1985).

Biological Activity

Research into compounds containing imidazolyl and sulfonamido moieties, akin to the query compound, indicates their potential in treating various conditions. For example, imidazo[1,2-a]pyridines with substitutions have been studied for their antiulcer properties, showing potential as antisecretory and cytoprotective agents (Starrett et al., 1989). Another study focused on the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, highlighting their high activity against certain bacterial strains (Azab et al., 2013).

Application in Material Science

The incorporation of sulfonamido and imidazolyl groups into heterocyclic frameworks has also found applications in material science, such as the development of corrosion inhibitors for metals. A study on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid demonstrates the utility of these compounds beyond biological applications, offering insights into their physicochemical properties and potential industrial applications (Ammal et al., 2018).

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c1-3-13-6-11(12-8(13)2)18(15,16)14-5-10-4-9(14)7-17-10/h6,9-10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGLMUWSFBNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

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